2-Chloroethyl p-toluenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

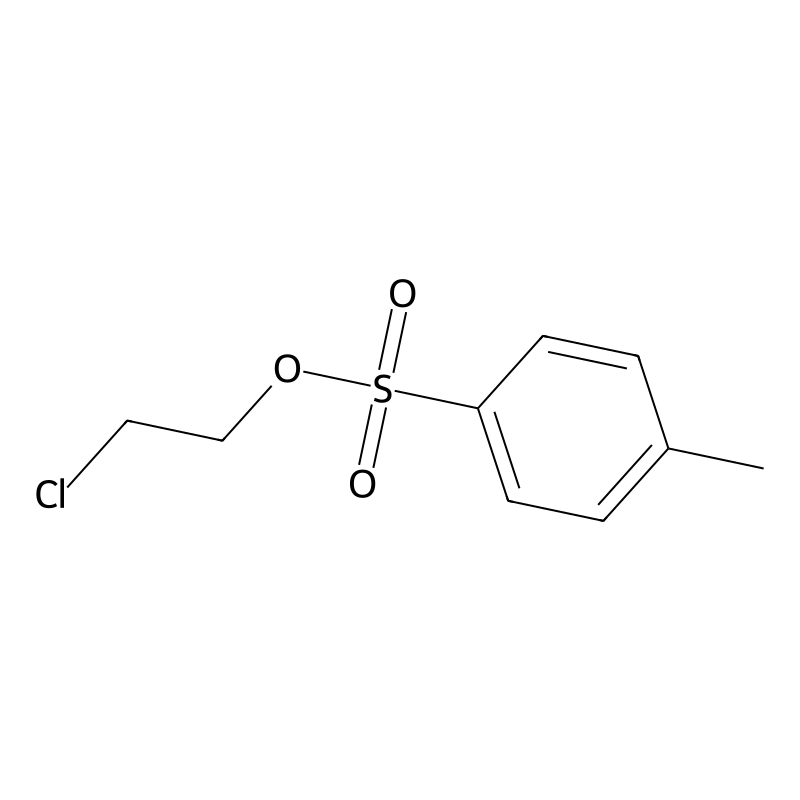

2-Chloroethyl p-toluenesulfonate is an organic compound with the molecular formula C₉H₁₁ClO₃S and a molecular weight of 234.70 g/mol. It is classified as a sulfonate ester, specifically an alkyl sulfonate, and is notable for its chlorinated ethyl group attached to a p-toluenesulfonate moiety. The compound appears as a colorless to pale yellow liquid with a boiling point that is not specified in the available resources. It has various chemical properties that make it useful in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds and as a reagent in nucleophilic substitution reactions .

2-Chloroethyl p-toluenesulfonate is a hazardous compound and requires proper handling:

- Toxicity: Lachrymator (causes tears) and irritant to skin, eyes, and respiratory system. May be harmful by inhalation, ingestion, or skin absorption.

- Flammability: Combustible.

- Reactivity: Reacts with water to release hydrochloric acid (HCl) fumes.

Safety precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.

- Work in a well-ventilated area.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from light and moisture.

- Dispose of waste according to local regulations.

- Micellar electrokinetic chromatography (MEKC): A study published in the Journal of Chromatography A explored the use of 2-chloroethyl p-toluenesulfonate (along with other reagents) to develop a method for the determination of various hydrophobic aromatic sulfonates using MEKC. The study found that the method offered good separation efficiency and sensitivity for the target analytes. [Source: Journal of Chromatography A, Volume 1037, Issue 1, Pages 171-178 ()]

2-Chloroethyl p-toluenesulfonate primarily participates in nucleophilic substitution reactions due to the presence of the leaving group (the chloroethyl moiety). It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonate esters. For example:

- Reaction with Alcohols: When reacted with alcohols, 2-chloroethyl p-toluenesulfonate can yield ethers.

- Reaction with Amines: It can also react with primary or secondary amines to form sulfonamides.

These reactions are facilitated by the electrophilic nature of the carbon atom bonded to the chlorine atom, making it susceptible to attack by nucleophiles .

The biological activity of 2-chloroethyl p-toluenesulfonate has been investigated in various studies. It has been noted for its potential as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to altered therapeutic effects or toxicity . Furthermore, its lipophilicity (Log P values ranging from 1.99 to 3.02) suggests good membrane permeability, which could influence its biological interactions .

Synthesis of 2-chloroethyl p-toluenesulfonate typically involves the reaction between p-toluenesulfonic acid and chloroethyl derivatives. Common methods include:

- Direct Esterification: Reacting p-toluenesulfonic acid with chloroethanol in the presence of a dehydrating agent.

- Chlorination of Ethyl p-toluenesulfonate: Chlorination of ethyl p-toluenesulfonate using chlorinating agents under controlled conditions.

These methods allow for the production of 2-chloroethyl p-toluenesulfonate with high purity and yield .

2-Chloroethyl p-toluenesulfonate is utilized in various applications:

- Chemical Synthesis: It serves as a reagent in organic synthesis for creating sulfonate esters and other derivatives.

- Pharmaceutical Industry: Its role as an inhibitor of cytochrome P450 enzymes makes it relevant in drug development and testing.

- Polymer Chemistry: The compound can be used in the preparation of polymeric materials through functionalization processes.

These applications leverage its reactivity and biological activity, making it valuable in both research and industrial settings .

Studies on interaction mechanisms involving 2-chloroethyl p-toluenesulfonate have focused on its inhibitory effects on cytochrome P450 enzymes. The compound's ability to alter enzyme activity can have significant implications for drug metabolism and efficacy. Additionally, its interactions with various nucleophiles have been characterized to understand its reactivity profile better.

Research indicates that while it effectively interacts with multiple biological targets, caution must be exercised due to potential toxicity associated with its use, particularly concerning metabolic pathways influenced by cytochrome P450 enzymes .

Several compounds share structural similarities with 2-chloroethyl p-toluenesulfonate. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1,3-Dichloropropan-2-yl 4-methylbenzenesulfonate | 0.91 | Contains two chlorine atoms; used in similar reactions |

| Ethyl 4-methylbenzenesulfonate | 0.91 | Lacks chlorination; simpler structure |

| 3-Chloropropyl 4-methylbenzenesulfonate | 0.89 | Contains a propyl group; different reactivity |

| Ethane-1,2-diyl bis(4-methylbenzenesulfonate) | 0.89 | Bis-sulfonate structure; higher molecular weight |

| Propane-1,3-diyl bis(4-methylbenzenesulfonate) | 0.87 | Similar bis-sulfonate structure; different backbone |

These compounds highlight the unique characteristics of 2-chloroethyl p-toluenesulfonate, particularly its chlorinated ethyl group which enhances its reactivity compared to non-chlorinated analogs .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant